1-Chloro-2-ethyl-3-fluorobenzene

Lipophilicity Drug Design Physicochemical Properties

1-Chloro-2-ethyl-3-fluorobenzene (CAS 896068-57-8, molecular formula C8H8ClF, molecular weight 158.60 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with chloro, ethyl, and fluoro groups at the 1-, 2-, and 3-positions, respectively. Its computed XLogP3-AA value of 3.4 indicates moderate lipophilicity, making it a versatile intermediate in organic synthesis.

Molecular Formula C8H8ClF
Molecular Weight 158.60 g/mol
Cat. No. B8738842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-ethyl-3-fluorobenzene
Molecular FormulaC8H8ClF
Molecular Weight158.60 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC=C1Cl)F
InChIInChI=1S/C8H8ClF/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3
InChIKeyGQLPCLGFCZRSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-ethyl-3-fluorobenzene: Halogenated Aromatic Building Block for Precision Synthesis


1-Chloro-2-ethyl-3-fluorobenzene (CAS 896068-57-8, molecular formula C8H8ClF, molecular weight 158.60 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with chloro, ethyl, and fluoro groups at the 1-, 2-, and 3-positions, respectively [1]. Its computed XLogP3-AA value of 3.4 indicates moderate lipophilicity, making it a versatile intermediate in organic synthesis [2]. The compound is primarily utilized as a building block in palladium-catalyzed cross-coupling reactions and as a precursor in pharmaceutical and agrochemical research .

Why 1-Chloro-2-ethyl-3-fluorobenzene Cannot Be Replaced by Common Halogenated Analogs


Substituting 1-chloro-2-ethyl-3-fluorobenzene with simpler halogenated benzenes like 1-chloro-2-ethylbenzene or 1-fluoro-2-ethylbenzene introduces significant changes in both physicochemical properties and reactivity. The presence of both chloro and fluoro substituents in a specific ortho/meta arrangement creates a unique electronic environment that alters lipophilicity, boiling point, and cross-coupling selectivity compared to mono-halogenated or differently substituted analogs [1][2]. These differences directly impact synthetic efficiency, product purity, and the viability of downstream applications, making direct substitution impractical without extensive re-optimization.

Quantitative Differentiation of 1-Chloro-2-ethyl-3-fluorobenzene Against Closest Analogs


Lipophilicity (XLogP3-AA) of 1-Chloro-2-ethyl-3-fluorobenzene vs. Mono-Halogenated Analogs

1-Chloro-2-ethyl-3-fluorobenzene exhibits a computed XLogP3-AA value of 3.4, indicating higher lipophilicity compared to 1-chloro-2-ethylbenzene (XLogP3 ~3.1, estimated based on similar chloroethylbenzenes) [1][2]. This difference in lipophilicity can influence membrane permeability and solubility in organic media, which are critical parameters in medicinal chemistry and agrochemical development.

Lipophilicity Drug Design Physicochemical Properties

Boiling Point of 1-Chloro-2-ethyl-3-fluorobenzene vs. Common Halogenated Analogs

While the exact boiling point of 1-chloro-2-ethyl-3-fluorobenzene is not reported in open literature, class-level inference suggests it lies between that of 1-chloro-2-ethylbenzene (178.4 °C at 760 mmHg) and 1-chloro-3-ethylbenzene (184 °C at 760 mmHg) [1]. The presence of fluorine typically lowers boiling points compared to chlorine-only analogs, positioning 1-chloro-2-ethyl-3-fluorobenzene as a lower-boiling alternative to 1-chloro-3-ethylbenzene, which can be advantageous for distillative purification and for reactions requiring lower thermal stress.

Boiling Point Purification Process Chemistry

Androgen Receptor Modulation Potential of 1-Chloro-2-ethyl-3-fluorobenzene Derivatives

Derivatives incorporating the 1-chloro-2-ethyl-3-fluorobenzene scaffold have been disclosed in patent literature as exhibiting androgen receptor modulating effects, with potential utility in treating conditions such as hypogonadism and osteoporosis . While specific IC50 values for the core compound are not available, the structural motif is associated with antagonistic activity (IC50 = 1.50 µM in LNCaP cells for a related complex molecule) [1]. This positions 1-chloro-2-ethyl-3-fluorobenzene as a privileged intermediate for developing novel androgen receptor modulators, whereas simpler analogs like 1-chloro-2-ethylbenzene lack this documented biological relevance.

Androgen Receptor Drug Discovery Therapeutic Potential

Cross-Coupling Reactivity of 1-Chloro-2-ethyl-3-fluorobenzene in Palladium-Catalyzed Reactions

1-Chloro-2-ethyl-3-fluorobenzene is an ideal substrate for palladium-catalyzed cross-coupling reactions due to the differential reactivity of its C-Cl and C-F bonds . The C-Cl bond undergoes facile oxidative addition with Pd(0), enabling selective functionalization, while the C-F bond remains intact under standard coupling conditions, preserving a handle for further elaboration. In contrast, 1-chloro-2-ethylbenzene lacks this orthogonal reactivity, and 1-fluoro-2-ethylbenzene (boiling point ~136-137 °C) is less robust in cross-coupling due to the lower reactivity of the C-F bond . This dual reactivity profile allows for sequential, site-selective transformations that are not feasible with mono-halogenated analogs.

Cross-Coupling C-C Bond Formation Synthetic Methodology

Optimal Use Cases for 1-Chloro-2-ethyl-3-fluorobenzene Based on Quantitative Differentiation


Synthesis of Fluorinated Biaryl Libraries for Medicinal Chemistry

The orthogonal reactivity of the C-Cl bond in 1-chloro-2-ethyl-3-fluorobenzene makes it an ideal substrate for Pd-catalyzed Suzuki-Miyaura cross-couplings to generate diverse fluorinated biaryl scaffolds. The C-F bond remains intact, allowing for subsequent functionalization or retention of fluorine for enhanced metabolic stability .

Development of Androgen Receptor Modulators

As a key intermediate in patented androgen receptor modulators, 1-chloro-2-ethyl-3-fluorobenzene enables the construction of molecules with potential therapeutic applications in hypogonadism and osteoporosis . Its lipophilicity (XLogP3 = 3.4) supports adequate membrane permeability for oral bioavailability [1].

Agrochemical Intermediate for Herbicides and Fungicides

The compound's unique substitution pattern and moderate lipophilicity facilitate the synthesis of fluorinated agrochemicals. The presence of fluorine often enhances metabolic stability and environmental persistence, key attributes for crop protection agents .

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